2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-benzylacetamide
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Overview
Description
2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-benzylacetamide is a complex organic compound with a unique structure that includes a benzo[b]thiophene ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-benzylacetamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene and pyrimidine intermediates These intermediates are then fused together under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reaction
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to a more simplified form.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-benzylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-benzylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
- 2-(4-oxo-3-phenyl-1,3-thiazolan-2-yliden)malononitrile
Uniqueness
What sets 2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-benzylacetamide apart from similar compounds is its unique structural combination of a benzo[b]thiophene ring fused with a pyrimidine ring, along with the N-benzylacetamide group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.
Properties
Molecular Formula |
C25H23N3O2S2 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-benzyl-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N3O2S2/c29-21(26-15-17-9-3-1-4-10-17)16-31-25-27-23-22(19-13-7-8-14-20(19)32-23)24(30)28(25)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,26,29) |
InChI Key |
NCGRRNZMKXAXKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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